
9-(4-Tert-butylphenyl)-9H-fluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(4-Tert-butylphenyl)-9H-fluorene: is an organic compound that belongs to the fluorene family. It is characterized by the presence of a tert-butyl group attached to the phenyl ring, which is further connected to the fluorene core. This compound is known for its unique structural properties and has been studied for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-Tert-butylphenyl)-9H-fluorene typically involves the reaction of 4-tert-butylbenzene with fluorene under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where 4-tert-butylbenzene is reacted with fluorene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
化学反応の分析
Types of Reactions:
Oxidation: 9-(4-Tert-butylphenyl)-9H-fluorene can undergo oxidation reactions to form corresponding ketones or quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions. For example, halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under controlled conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) for halogenation.
Major Products Formed:
Oxidation: Formation of ketones or quinones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Chemistry: 9-(4-Tert-butylphenyl)-9H-fluorene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials, including polymers and ligands for catalysis .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the development of fluorescent probes and sensors for detecting specific biomolecules.
Medicine: The compound has been investigated for its potential therapeutic applications. It is studied for its ability to interact with certain enzymes and receptors, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of advanced materials such as organic light-emitting diodes (OLEDs) and other electronic devices. Its unique structural properties contribute to the performance and stability of these materials .
作用機序
The mechanism of action of 9-(4-Tert-butylphenyl)-9H-fluorene involves its interaction with specific molecular targets. The tert-butyl group and fluorene core allow the compound to fit into binding sites of enzymes and receptors, modulating their activity. The pathways involved include signal transduction and metabolic processes, where the compound can act as an inhibitor or activator depending on the context .
類似化合物との比較
4-tert-Butylphenol: A phenolic compound with similar structural features but different functional properties.
9-Phenylfluorene: Lacks the tert-butyl group, resulting in different reactivity and applications.
4-tert-Butylbenzoyl chloride: Used in the synthesis of related fluorene derivatives.
Uniqueness: 9-(4-Tert-butylphenyl)-9H-fluorene stands out due to the presence of both the tert-butyl group and the fluorene core. This combination imparts unique electronic and steric properties, making it valuable for specific applications in materials science and organic synthesis.
特性
CAS番号 |
651042-75-0 |
|---|---|
分子式 |
C23H22 |
分子量 |
298.4 g/mol |
IUPAC名 |
9-(4-tert-butylphenyl)-9H-fluorene |
InChI |
InChI=1S/C23H22/c1-23(2,3)17-14-12-16(13-15-17)22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-15,22H,1-3H3 |
InChIキー |
BOBFSAJVTRDKMP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2,6-Dichloropyridin-4-yl)methyl]-4-(1-phenylethyl)piperazine](/img/structure/B15169907.png)
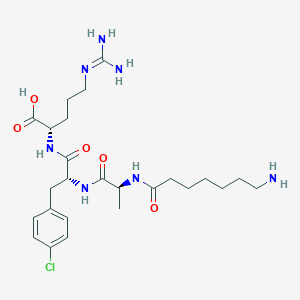
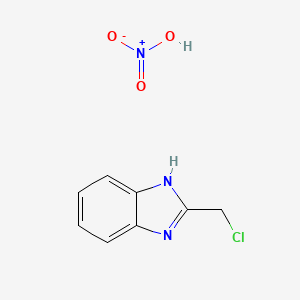
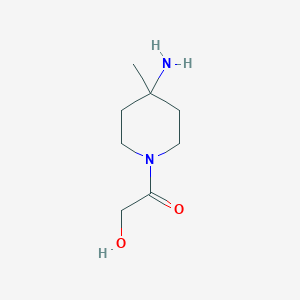
![2-[2-(4-Fluorophenyl)ethenyl]-4,6-dimethyl-1,3,5-triazine](/img/structure/B15169936.png)

![4-{[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]oxy}butane-1-sulfonic acid](/img/structure/B15169952.png)
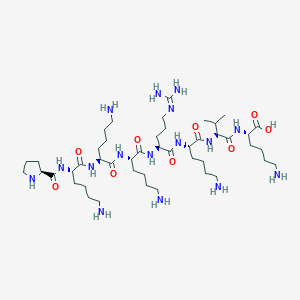
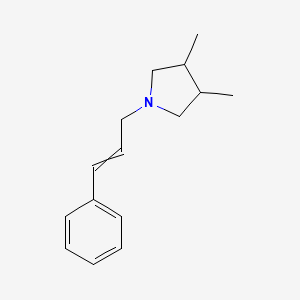
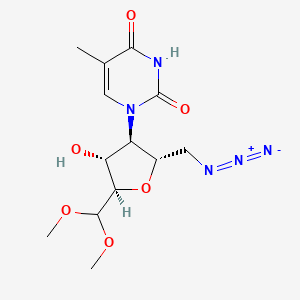
![2,9-Bis[4-(9H-carbazol-9-YL)phenyl]-1,10-phenanthroline](/img/structure/B15169972.png)
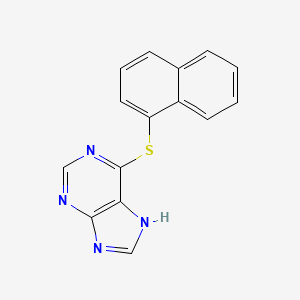
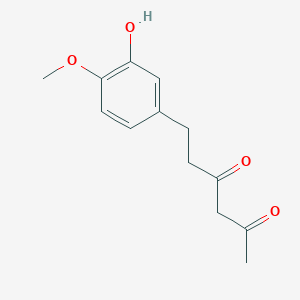
![4-(2-Fluoroethoxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15169996.png)
